molecular formula C12H9FO B14868353 2-Fluoro-5-hydroxybiphenyl

2-Fluoro-5-hydroxybiphenyl

Cat. No.: B14868353
M. Wt: 188.20 g/mol
InChI Key: ZOPSUEVCRXYLSC-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxybiphenyl is a fluorinated biphenyl derivative characterized by a hydroxyl group at the 5-position and a fluorine atom at the 2-position of one benzene ring. This structural configuration imparts unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity, which are critical in pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H9FO

Molecular Weight

188.20 g/mol

IUPAC Name

4-fluoro-3-phenylphenol

InChI

InChI=1S/C12H9FO/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8,14H

InChI Key

ZOPSUEVCRXYLSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-hydroxybiphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 2-fluorophenylboronic acid can be coupled with 4-bromophenol under mild conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-hydroxybiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxybiphenyl involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Fluoro-5-hydroxybiphenyl (hypothetical) with structurally related compounds from the evidence, focusing on substituent effects, molecular properties, and applications.

Substituent Positioning and Functional Groups

  • 2'-Fluoro-5'-Hydroxyacetophenone (BP 9650, CAS 145300-04-5): Structure: Acetophenone backbone with 2-fluoro and 5-hydroxy substituents. Key Properties: Molecular weight = 154.14 g/mol; polar due to the hydroxyl group. Applications: Serves as a pharmaceutical intermediate, leveraging ketone reactivity for further derivatization . Comparison: The hydroxyl group enhances solubility in polar solvents, akin to the hypothetical biphenyl analog. However, the acetophenone backbone introduces different steric and electronic effects compared to a biphenyl system.
  • 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4): Structure: Nicotinic acid derivative with a 2-fluorophenyl group and hydroxyl substituent. Key Properties: Molecular weight = 249.20 g/mol; carboxylic acid group increases acidity (pKa ~3–4). Comparison: The hydroxyl and fluorine substituents enable hydrogen bonding and electron-withdrawing effects, similar to the target compound. The pyridine ring, however, introduces aromatic nitrogen, altering electronic distribution.
  • 2-Fluoro-5-methoxyphenylmethanamine Hydrochloride (CAS 1134508-37-4): Structure: Benzylamine derivative with 2-fluoro and 5-methoxy groups. Key Properties: Molecular weight = 191.63 g/mol; amine functionality facilitates salt formation. Applications: Used as a precursor for drug synthesis, where the methoxy group modulates lipophilicity . Comparison: Methoxy vs. hydroxy substituents significantly affect solubility and reactivity.

Key Research Findings

  • Electronic Effects: Fluorine at the 2-position exerts strong electron-withdrawing effects, stabilizing negative charges and directing electrophilic substitution reactions. This is observed in 2'-Fluoro-5'-Hydroxyacetophenone, where the ketone group is activated for nucleophilic addition .
  • Biological Activity : Pyridine derivatives like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid show promise in bioactivity studies, likely due to hydrogen-bonding interactions between the hydroxyl group and biological targets .
  • Synthetic Utility : Methoxy and amine groups in 2-Fluoro-5-methoxyphenylmethanamine enable diverse functionalization pathways, highlighting the importance of substituent choice in drug design .

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